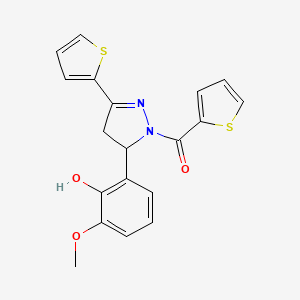

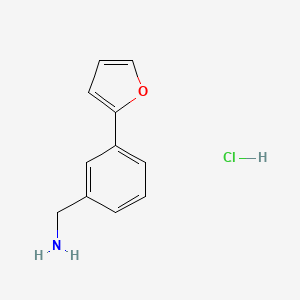

3-(Furan-2-yl)benzylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “3-(Furan-2-yl)benzylamine hydrochloride” are not available, there are related studies on the synthesis of compounds with furan rings . For instance, one method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . Another method involves the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .科学的研究の応用

Antibacterial Activity

3-(Furan-2-yl)benzylamine hydrochloride: has been studied for its potential in creating new antibacterial agents. Furan derivatives, due to their structural versatility, have been instrumental in the fight against microbial resistance . The compound’s ability to inhibit the growth of both gram-positive and gram-negative bacteria makes it a valuable candidate for developing novel antimicrobial medicines .

Antifungal Applications

The antifungal properties of furan derivatives are also noteworthy. Studies have shown that compounds like 3-(Furan-2-yl)benzylamine hydrochloride can inhibit the growth of yeast-like fungi such as Candida albicans at certain concentrations, indicating its potential as an antifungal agent .

Synthesis of Novel Furan Derivatives

The compound serves as a precursor in the synthesis of a wide array of furan derivatives. These derivatives have diverse applications in medicinal chemistry, ranging from antibacterial to antiviral activities . The synthesis process often involves the creation of novel structures that can lead to the discovery of new drugs.

Pharmaceutical Research

In pharmaceutical research, 3-(Furan-2-yl)benzylamine hydrochloride is utilized for its therapeutic benefits. Furan-containing compounds exhibit a broad spectrum of biological and pharmacological properties, making them suitable for drug development in various disease areas .

Biomass Conversion

The conversion of biomass into valuable chemicals is a growing field of research. Furan derivatives play a significant role in this area, with 3-(Furan-2-yl)benzylamine hydrochloride being a potential intermediate for the synthesis of bio-based materials beyond fuels and plastics .

Development of Chiral Furan Compounds

Chirality is a critical aspect in the efficacy of many drugs. The synthesis of chiral furan compounds using 3-(Furan-2-yl)benzylamine hydrochloride as a starting point is an area of interest. These chiral compounds can have significant implications in the development of new medications with improved selectivity and fewer side effects .

Safety and Hazards

作用機序

Furan Derivatives

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Furan Derivatives

In 2020, Altintop et al. designed and synthesized a new series of ten 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives in one step via the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals and screened for in-vitro activity against Staphylococcus aureus (NRRL B-767), Listeria .

特性

IUPAC Name |

[3-(furan-2-yl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1-7H,8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDKBRIPTIZMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CO2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2957690.png)

![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate](/img/structure/B2957698.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2957702.png)

![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)